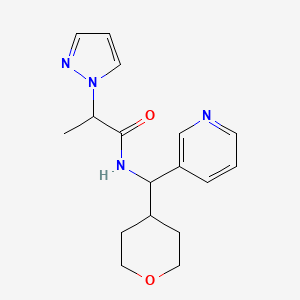

2-(1H-pyrazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide

Description

Properties

IUPAC Name |

N-[oxan-4-yl(pyridin-3-yl)methyl]-2-pyrazol-1-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-13(21-9-3-8-19-21)17(22)20-16(14-5-10-23-11-6-14)15-4-2-7-18-12-15/h2-4,7-9,12-14,16H,5-6,10-11H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTIVUOXQGFUOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1CCOCC1)C2=CN=CC=C2)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide typically involves multi-step organic reactions. The starting materials might include pyrazole, pyridine, and tetrahydropyran derivatives. Common synthetic routes may involve:

Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

Attachment of the pyridine ring: This step might involve nucleophilic substitution reactions.

Incorporation of the tetrahydropyran moiety: This can be done through etherification or other suitable reactions.

Formation of the amide bond: This is typically achieved through condensation reactions using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Insights:

Pyrazole/Pyridine Core: Compound 41 () and the compound incorporate pyrazole/imidazole and pyridine rings, similar to the target compound. These heterocycles are known to enhance binding affinity through hydrogen bonding and π-π interactions . The target compound’s pyridin-3-yl group may mimic the electronic effects observed in ’s trifluoromethylpyridinyl derivatives, which are linked to improved metabolic stability .

Tetrahydro-2H-pyran-4-yl Group :

- This substituent distinguishes the target compound from analogs with linear alkyl (e.g., hexyloxy in Compound 42) or aromatic (e.g., phenyl in Compound 46) groups. The cyclic ether likely enhances aqueous solubility compared to lipophilic trifluoromethyl groups (common in and ) while maintaining moderate permeability .

Propanamide Backbone :

- The propanamide structure is conserved across all analogs, suggesting its role as a pharmacophore. Substituents on the nitrogen atom (e.g., methylsulfonamido in , tetrahydropyran in the target) modulate electronic properties and steric bulk .

Research Findings and Data Analysis

Physicochemical Properties:

- Solubility : The tetrahydro-2H-pyran group in the target compound may improve solubility relative to trifluoromethyl groups () or aromatic systems (Compound 46). This hypothesis aligns with the polar nature of cyclic ethers .

- Stability : Methylsulfonamido groups () and trifluoromethyl substituents () are associated with metabolic stability, suggesting that the target compound’s tetrahydropyran group could offer similar advantages .

Hypothesized Bioactivity:

- TRPV1 Modulation : highlights propanamide derivatives as TRPV1 modulators. The target compound’s pyridine and pyrazole groups may facilitate similar interactions, though specific activity data are unavailable .

- Receptor Binding : The pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl group could mimic the steric and electronic effects of cyclopentyloxy (Compound 43) or pyrrolidinyl (Compound 44) substituents, which showed high yields and favorable physical properties .

Biological Activity

The compound 2-(1H-pyrazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its interactions with various biological targets and therapeutic implications.

Structural Characteristics

This compound features a pyrazole ring , a pyridine moiety , and a tetrahydropyran group , which contribute to its diverse biological activity. The molecular formula is with a molecular weight of approximately 306.40 g/mol. Its structural complexity suggests potential interactions with multiple biological targets, making it an interesting candidate for further investigation in drug development.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the pyrazole and pyridine rings enhances the compound's ability to penetrate bacterial membranes, thereby exerting its antimicrobial effects.

Antiparasitic Activity

In vitro studies have demonstrated that this compound possesses potent antileishmanial effects, particularly against Leishmania species. The mechanism of action is believed to involve interference with the parasite's metabolic pathways, leading to cell death. This activity positions the compound as a promising candidate for developing new treatments for leishmaniasis.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole and pyridine components can enhance cytotoxicity against these cancer cells. For example, compounds with electron-donating groups on the phenyl ring demonstrated improved efficacy in inhibiting tumor growth .

Case Studies

- Antimicrobial Efficacy : A study reported that a derivative of this compound displayed a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

- Antileishmanial Activity : Another investigation found that the compound effectively reduced the viability of Leishmania donovani at concentrations as low as 5 µM, showcasing its potential as an antileishmanial agent.

- Cytotoxicity Against Cancer Cells : In research involving various cancer cell lines, this compound exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin, highlighting its potential as a novel anticancer agent .

Data Table: Summary of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(1H-pyrazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide | Pyrazole, pyridine, tetrahydropyran | Antimicrobial, antiparasitic, anticancer |

| 4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide | Sulfonamide group | Significant antibacterial activity |

| 2-cyano-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide | Cyano group | Antimicrobial properties |

Q & A

Q. Optimization Tips :

- Temperature control : Reactions involving pyrazole intermediates require 35–50°C for 24–48 hours to minimize side products .

- Purification : High-performance liquid chromatography (HPLC) with gradients of ethyl acetate/hexane achieves >98% purity .

- Catalysts : Copper(I) bromide enhances coupling efficiency in heterocyclic systems .

Q. Table 1: Representative Synthesis Data

| Step | Yield (%) | Purity (HPLC) | Key Reagents | Reference |

|---|---|---|---|---|

| Pyrazole alkylation | 17.9 | 98.67% | Cs₂CO₃, CuBr | |

| Amide coupling | 35–44 | 97–99% | EDCI, HOBt |

Basic: What analytical techniques are critical for confirming the compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of pyrazole and tetrahydropyran groups. For example:

- LCMS/HRMS : Validates molecular weight (e.g., ESIMS m/z [M+1] ≈ 390–420) and detects impurities .

- HPLC : Retention times (e.g., 0.88–1.2 minutes) and peak symmetry assess purity .

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Answer:

Discrepancies often arise from assay conditions or target selectivity. Methodological approaches include:

- Dose-response profiling : Test the compound at multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .

- Target validation : Use siRNA knockdown or CRISPR-Cas9 models to confirm on-target effects .

- Assay standardization : Compare results under identical conditions (e.g., ATP levels in kinase assays) .

Example : In TRPV1 studies, analogs with pyridine modifications showed IC₅₀ variations due to differences in cell membrane permeability .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Core modifications : Replace the tetrahydropyran group with piperidine or cyclohexane to assess steric effects on target binding .

- Bioisosteric replacement : Substitute the pyrazole ring with triazole or imidazole to evaluate electronic contributions .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonds with pyridine nitrogen .

Q. Table 2: SAR Data for Analogous Compounds

| Modification | Activity (IC₅₀, nM) | Key Interaction | Reference |

|---|---|---|---|

| Pyrazole → Triazole | 120 → 450 | Loss of H-bond with kinase hinge | |

| Tetrahydropyran → Piperidine | 85 → 220 | Increased steric clash |

Advanced: What strategies mitigate low solubility or stability in pharmacological assays?

Answer:

- Prodrug design : Introduce ester or phosphate groups at the propanamide carbonyl to enhance aqueous solubility .

- Formulation optimization : Use cyclodextrin complexes or lipid nanoparticles for in vivo studies .

- Stability assays : Monitor degradation under physiological pH (e.g., 1–12 hours in PBS at 37°C) and adjust storage conditions (lyophilization at −80°C) .

Basic: What are the compound’s key structural motifs, and how do they influence bioactivity?

Answer:

- Pyrazole ring : Mediates hydrogen bonding with enzymatic targets (e.g., kinases) .

- Tetrahydropyran : Enhances metabolic stability by reducing CYP450 oxidation .

- Propanamide linker : Facilitates membrane permeability via balanced lipophilicity (LogP ≈ 2–3) .

Figure 1 : Structural motifs and hypothesized target interactions .

Advanced: How to address discrepancies between in vitro and in vivo efficacy data?

Answer:

- Pharmacokinetic profiling : Measure plasma half-life, Cmax, and bioavailability in rodent models .

- Metabolite identification : Use LC-MS/MS to detect hydroxylation or glucuronidation products .

- Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) to assess accumulation in target organs .

Example : Pyridine-containing analogs showed reduced in vivo activity due to rapid hepatic clearance, resolved by modifying the tetrahydropyran substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.